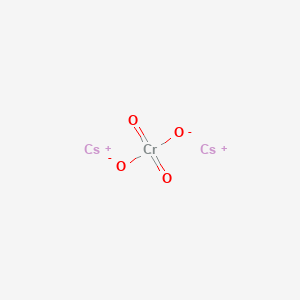
Potassium hexachlororhodate(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hexachlororhodate(III) is a compound with the linear formula K3RhCl6 . It has a molecular weight of 432.92 . The compound appears as a red powder .
Molecular Structure Analysis
The molecular structure of Potassium hexachlororhodate(III) is represented by the SMILES string [K+].[K+].[K+].ClRh-3(Cl)(Cl)(Cl)Cl . The InChI key is OTOHACXAQUCHJO-UHFFFAOYSA-H .Physical And Chemical Properties Analysis
Potassium hexachlororhodate(III) is a red powder . It is slightly soluble in cold water and insoluble in alcohol . The compound is hygroscopic, meaning it absorbs moisture from the air .Applications De Recherche Scientifique
Chemical Catalyst
Potassium hexachlororhodate(III) is used as a chemical catalyst . Catalysts are substances that can increase the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy. This makes Potassium hexachlororhodate(III) valuable in various chemical reactions.
Pharmaceutical Intermediates
This compound is used as an intermediate in the pharmaceutical industry . Intermediates are compounds that are used in the synthesis of the active pharmaceutical ingredient. They can help in the creation of complex molecular structures in a cost-effective manner.
Material Science Research
Potassium hexachlororhodate(III) is used in material science research . It can be used in the synthesis of new materials with unique properties. For example, it can be used in the development of ultra-thin bismuth crystals for flexible technologies .
Nanotechnology
Potassium hexachlororhodate(III) in nanopowder form can be used in nanotechnology . Nanoparticles have unique properties that differ from those of the bulk material, making them useful in a variety of applications, from medicine to electronics.
Standard Grades Production
Potassium hexachlororhodate(III) is produced in many standard grades, including Mil Spec (military grade), ACS, Reagent and Technical Grade, Food, Agricultural and Pharmaceutical Grade, Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) . This wide range of grades makes it suitable for a variety of different applications.
Safety and Hazards
Potassium hexachlororhodate(III) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
tripotassium;hexachlororhodium(3-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.3K.Rh/h6*1H;;;;/q;;;;;;3*+1;+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOHACXAQUCHJO-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K3Rh |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13845-07-3 |
Source


|
| Record name | Rhodate(3-), hexachloro-, potassium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripotassium hexachlororhodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)







